1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine-derived amino ketone. Its structure features an (S)-configured pyrrolidine ring substituted at the 3-position with a methyl-(2-aminoethyl)amino group and a terminal ethanone moiety.
Properties
IUPAC Name |
1-[(3S)-3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQOVBYQKYOPV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, a compound with the molecular formula C10H21N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 2-aminoethyl and methylamino group, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acids or nitriles.
- Introduction of the Aminoethyl Group : Nucleophilic substitution reactions.
- Attachment of the Ethanone Moiety : Reductive amination or coupling reactions.
The biological activity of 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may exhibit:
- Receptor Modulation : Binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties:
- Antiviral Activity : Preliminary data suggest that the compound may inhibit viral replication through enzyme inhibition mechanisms similar to known antiviral agents .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly due to modulation of neurotransmitter systems.
Table 1: Biological Activities of 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Protection against neurotoxicity | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Antiviral Properties
In a study exploring the antiviral potential of various compounds, 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone was shown to exhibit significant inhibitory effects against SARS-CoV-2 main protease (Mpro). The compound demonstrated a binding affinity comparable to established inhibitors, suggesting its viability as a therapeutic candidate for COVID-19 treatment .
Comparison with Similar Compounds
Stereochemical Variants
R-Enantiomer (1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone)
Substituted Amino Group Derivatives
1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone
- Structural Difference: Cyclopropyl replaces the methyl group on the aminoethyl chain.
- However, this compound is discontinued, indicating possible instability or poor pharmacokinetics .
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone
- Structural Difference: Ethyl group replaces methyl on the aminoethyl chain, and an additional methylene group is present.
Heterocyclic Analogs
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one
Physicochemical and Spectroscopic Properties
Key Findings and Implications
Stereochemistry Matters : The S- and R-enantiomers of the target compound likely exhibit divergent biological activities, though both are discontinued, limiting experimental validation .
Amino Group Modifications: Substituting methyl with cyclopropyl or ethyl alters hydrophobicity and steric effects, impacting drug-likeness .
Synthetic Challenges : Friedel-Crafts alkylation and cross-coupling methods are viable for analogs, but yields vary with structural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
